1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol: is an organic compound that features a carbazole moiety linked to a tolylamino group through a propanol chain. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol typically involves the following steps:
Formation of the Carbazole Derivative: The carbazole moiety can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine.
Attachment of the Propanol Chain: The carbazole derivative is then reacted with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to form the propanol chain.
Introduction of the Tolylamino Group: The final step involves the reaction of the intermediate with m-toluidine under acidic or basic conditions to introduce the tolylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, catalysts, and solvents to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) in the tolylamino moiety can be reduced to an amine.
Substitution: The aromatic rings in the carbazole and tolylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol has several scientific research applications, including:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol depends on its specific application:
Organic Electronics: Functions as a hole-transport material by facilitating the movement of positive charge carriers (holes) through the device.
Pharmaceuticals: May interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol can be compared with other similar compounds, such as:
1-(9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol: Similar structure but with a para-tolylamino group instead of a meta-tolylamino group.
1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with a phenylamino group instead of a tolylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(3-methylanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-7-6-8-17(13-16)23-14-18(25)15-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-13,18,23,25H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNOBBMQWHEDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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